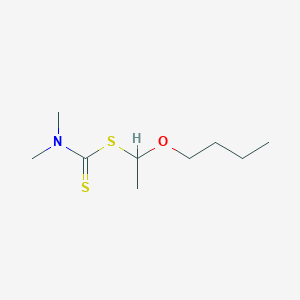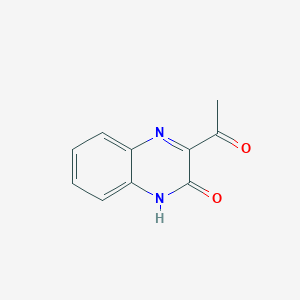
2-(Pyridin-4-yl)ethyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-4-yl)ethyl phenylacetate is an organic compound that features a pyridine ring and a phenylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)ethyl phenylacetate typically involves the esterification of phenylacetic acid with 2-(pyridin-4-yl)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts in a packed bed reactor can also be explored to facilitate the reaction and simplify the separation process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-4-yl)ethyl phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phenylacetate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: 2-(Pyridin-4-yl)ethyl alcohol.
Substitution: Various substituted pyridine or phenylacetate derivatives.
Aplicaciones Científicas De Investigación
2-(Pyridin-4-yl)ethyl phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-4-yl)ethyl phenylacetate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-pyridylacetate: Similar in structure but with an ethyl ester group instead of a phenylacetate moiety.
2-(Pyridin-4-yl)acetonitrile: Contains a nitrile group instead of an ester group.
Uniqueness
2-(Pyridin-4-yl)ethyl phenylacetate is unique due to its combination of a pyridine ring and a phenylacetate moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to its analogs .
Propiedades
| 90158-94-4 | |
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
2-pyridin-4-ylethyl 2-phenylacetate |
InChI |
InChI=1S/C15H15NO2/c17-15(12-14-4-2-1-3-5-14)18-11-8-13-6-9-16-10-7-13/h1-7,9-10H,8,11-12H2 |
Clave InChI |
VUAKSLFHAHEEBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)OCCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/no-structure.png)

![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)

![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)
![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)

